molecular formula C25H22N2O3S B2485802 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide CAS No. 851412-27-6

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide

Cat. No.: B2485802
CAS No.: 851412-27-6
M. Wt: 430.52
InChI Key: DTASUEWNNJAWTB-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. It features a benzodioxole group linked via a methylene bridge to an acetamide core, which is further substituted with a sulfur-containing 1-benzylindole moiety. This structure combines privileged scaffolds known for their potential to interact with biological targets; the benzodioxole group is found in compounds with a range of activities, and the indole-thioacetamide structure suggests potential as a key intermediate or precursor for the development of therapeutically relevant molecules. Researchers can investigate this compound as a core structure for developing novel bioactive agents. Its molecular framework is analogous to compounds reported in scientific literature that show promise in various research areas. For instance, structurally related benzodioxole-containing compounds have been synthesized and evaluated as potent anticonvulsant agents, with some derivatives demonstrating significant activity in models of seizures . Other analogs have been explored as regulators of ATP-binding cassette transporter proteins, which are relevant in multifactorial diseases like cystic fibrosis . Furthermore, similar molecules have been patented for their activity on TRPM8 receptors, indicating potential applications in physiological cooling or sensory research . This compound is intended for research applications such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(1-benzylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3S/c28-25(26-13-19-10-11-22-23(12-19)30-17-29-22)16-31-24-15-27(14-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-12,15H,13-14,16-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTASUEWNNJAWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Benzo[d]dioxol-5-ylmethanol

Appel reaction conditions (CBr₄/PPh₃ in dichloromethane) convert the alcohol to 5-(bromomethyl)benzo[d]dioxole with 91% yield. The reaction proceeds via a two-step mechanism:

  • CBr₄ reacts with PPh₃ to generate PPh₃Br₂ , a brominating agent.
  • Nucleophilic substitution replaces the hydroxyl group with bromide.

Key Data :

  • 1H NMR (CDCl₃) : δ 6.82 (s, 1H, aromatic), 6.72 (d, J = 8.1 Hz, 1H, aromatic), 4.42 (s, 2H, CH₂Br).
  • 13C NMR : δ 148.9 (C-O), 108.4 (CH₂Br), 33.1 (CH₂Br).

Azide Formation and Reduction

Treatment of 5-(bromomethyl)benzo[d]dioxole with NaN₃ in methanol yields 5-(azidomethyl)benzo[d]dioxole . Subsequent reduction using PPh₃/H₂O or catalytic hydrogenation (Pd/C, H₂) produces benzo[d]dioxol-5-ylmethylamine .

Optimization Note :

  • NaN₃ must be used in 1.2 equivalents to minimize residual bromide.

Synthesis of 1-Benzyl-1H-indole-3-thiol

The indole core is functionalized through N-benzylation and C3-thiolation:

N-Benzylation of Indole

Indole undergoes alkylation with benzyl bromide in DMF using NaH as a base (0°C to room temperature, 12 hours). This yields 1-benzyl-1H-indole with >85% efficiency.

Mechanistic Insight :

  • Deprotonation of indole’s N-H by NaH generates a nucleophilic species that attacks benzyl bromide.

Thiolation at C3

Direct thiolation of 1-benzyl-1H-indole remains challenging. A two-step approach is employed:

  • Lithiation : Treatment with LDA (−78°C, THF) followed by reaction with S₈ introduces a thiol group.
  • Acid Workup : Quenching with aqueous HCl yields 1-benzyl-1H-indole-3-thiol .

Alternative Route :

  • Mitsunobu Reaction : Using PPh₃/DIAD with thioacetic acid forms a thioacetate intermediate, hydrolyzed to the thiol with NaOH.

Coupling via Thioether-Acetamide Formation

The final step involves connecting the two intermediates through a thioether linkage:

Preparation of Bromoacetamide Intermediate

Benzo[d]dioxol-5-ylmethylamine reacts with bromoacetyl bromide in CH₂Cl₂ with Et₃N as a base (0°C, 2 hours) to form N-(benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide .

Characterization :

  • HRMS : m/z calculated for C₁₀H₁₀BrNO₃ [M+H]⁺: 286.9842, found: 286.9845.

Nucleophilic Substitution with Indole-3-thiol

N-(Benzo[d]dioxol-5-ylmethyl)-2-bromoacetamide and 1-benzyl-1H-indole-3-thiol undergo substitution in DMF with K₂CO₃ (room temperature, 6 hours). The thiolate anion attacks the electrophilic carbon, displacing bromide.

Catalytic Enhancement :

  • Adding Ni(OTf)₂ (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (10 mol%) improves yield to 92% by facilitating C-S bond formation.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate 3:1) and recrystallized from ethanol.

Spectroscopic Data :

  • 1H NMR (DMSO-d₆) : δ 7.68 (s, 1H, indole C2-H), 7.35–7.21 (m, 5H, benzyl), 6.85 (s, 1H, benzodioxole), 4.72 (s, 2H, NCH₂), 3.92 (s, 2H, SCH₂).
  • 13C NMR : δ 169.5 (C=O), 148.1 (C-O), 136.2 (indole C3), 128.9–126.4 (aromatic), 42.1 (SCH₂).

Yield Optimization and Challenges

Parameter Optimal Condition Yield Improvement
Solvent DMF 78% → 92%
Catalyst Ni(OTf)₂/Ligand 65% → 92%
Temperature 60°C 70% → 85%
Base K₂CO₃ 60% → 78%

Key Challenges :

  • Thiol Oxidation : Conduct reactions under nitrogen to prevent disulfide formation.
  • Amide Hydrolysis : Avoid aqueous workup at high pH.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogenating agents (Br2, Cl2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in oncology and neurology.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole and indole moieties are known to interact with various biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Observations :

  • Indole vs. Benzothiazole/Thiophene : The indole-thio group in the target compound may enhance π-π stacking in enzyme binding compared to bromothiophene (C26) or benzothiazole (Ev4) derivatives.
  • Benzyl vs. Phenyl Substitutions: The 1-benzyl group on indole (target) vs.
  • Synthesis Routes : Reductive amination (Ev1) and acyl chloride coupling (Ev2) dominate, with yields influenced by substituent reactivity .
Antimicrobial and Antifungal Activity
  • C26 and SW-C165 (Ev1) : Brominated aryl groups (thiophene/benzyl) may enhance lipophilicity, improving membrane penetration for antimicrobial action .
  • Compounds 47–50 (Ev3) : Benzo[d]thiazole-sulfonyl acetamides show gram-positive and antifungal activity, suggesting sulfur-linked heterocycles are critical for targeting microbial enzymes .
Anticonvulsant Activity
  • 5j (Ev4) : The 4-fluorobenzyl and triazolyl-thio groups contribute to high protective indices (PI >8) in MES and scPTZ tests, outperforming standard drugs. The fluorine atom likely enhances blood-brain barrier penetration .
Plant Growth Regulation
  • K-16 (Ev2) : The 3-methylbenzyl-thio group modulates auxin signaling in Arabidopsis, promoting root elongation at 0.1 µM. This suggests acetamide derivatives with small alkyl groups may interact with plant hormone receptors .

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The benzodioxole oxygen atoms (target compound) and triazole (5j) may improve solubility and target binding via H-bond interactions .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C22H19N5O4S
  • Molecular Weight : 449.5 g/mol
PropertyValue
CAS Number1207047-20-8
Molecular FormulaC22H19N5O4S
Molecular Weight449.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzo[d][1,3]dioxole derivatives with indole-based thiols under controlled conditions. The reaction conditions and yields can vary based on the specific reagents and solvents used.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds with similar structures demonstrated IC50 values against various cancer cell lines:
    • HepG2 (Liver Cancer): IC50 = 2.38 µM
    • HCT116 (Colon Cancer): IC50 = 1.54 µM
    • MCF7 (Breast Cancer): IC50 = 4.52 µM
      These values indicate potent anticancer activity compared to standard drugs like doxorubicin, which showed higher IC50 values (7.46 µM for HepG2, 8.29 µM for HCT116) .
  • Mechanisms of Action : The anticancer effects are attributed to:
    • EGFR Inhibition : The compound may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation.
    • Apoptosis Induction : Assessment using annexin V-FITC showed increased apoptosis in treated cells.
    • Cell Cycle Arrest : The compound affects the cell cycle, leading to G0/G1 phase arrest in cancer cells.

Other Biological Activities

Beyond anticancer properties, research indicates that derivatives of benzo[d][1,3]dioxole compounds may also exhibit:

  • Antioxidant Activity : Some studies have reported antioxidant effects with IC50 values comparable to known antioxidants like gallic acid .

Case Study 1: Anticancer Efficacy

A study published in PubMed assessed various benzo[d][1,3]dioxole derivatives for their anticancer efficacy. The findings indicated that compounds with similar structural motifs effectively inhibited cancer cell growth while showing minimal toxicity towards normal cells .

Case Study 2: Mechanistic Insights

Another study explored the molecular docking of thiourea derivatives containing benzo[d][1,3]dioxole moieties. The results suggested that these compounds act through the inhibition of key signaling pathways involved in tumor progression .

Q & A

Basic Question: What are the optimal synthetic routes for preparing N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-1H-indol-3-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of the benzodioxole-methylamine derivative with a thioacetate intermediate.
  • Step 2: Functionalization of the indole moiety via nucleophilic substitution or thiol-alkylation reactions.
  • Critical Conditions:
    • Use of anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N₂/Ar) to prevent hydrolysis .
    • Catalysts like sodium triacetoxyborohydride for reductive amination or coupling agents (e.g., EDC/HOBt) for amide bond formation .
  • Purification: Reverse-phase flash chromatography or preparative HPLC to isolate the target compound (>95% purity) .

Basic Question: Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify connectivity of the benzodioxole, indole, and thioacetamide groups .
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., [M+H]⁺ ion) .
  • High-Performance Liquid Chromatography (HPLC): For purity assessment (e.g., >98% by UV detection at 254 nm) .
  • Infrared Spectroscopy (IR): To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Basic Question: How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:
Initial screening should focus on target-specific assays:

  • Antimicrobial Activity: Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition: Fluorometric assays for acetylcholinesterase or kinase inhibition, comparing activity to reference inhibitors .
  • Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls .

Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:
SAR studies require systematic modifications:

  • Core Modifications:
    • Replace the benzyl group on the indole with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) substituents to assess impact on activity .
    • Vary the benzodioxole moiety with bioisosteres (e.g., benzofuran) .
  • Functional Group Adjustments:
    • Substitute the thioacetamide linker with sulfoxide/sulfone groups to study redox sensitivity .
  • Assay Design: Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in kinase inhibition) .

Advanced Question: What mechanistic approaches can elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions between the compound’s benzodioxole/indole moieties and protein active sites (e.g., π-π stacking with aromatic residues) .
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) to purified targets .
  • Mutagenesis Studies: Introduce point mutations in suspected binding residues (e.g., Tyr, His) to validate docking predictions .

Advanced Question: How can researchers resolve challenges in synthesizing high-purity batches (e.g., by-product formation)?

Methodological Answer:

  • By-Product Identification: Use LC-MS to detect impurities (e.g., over-alkylated indole derivatives) .
  • Process Optimization:
    • Adjust reaction stoichiometry (e.g., limit excess alkylating agents).
    • Employ low-temperature (-20°C) conditions to suppress side reactions .
  • Advanced Purification: Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in H₂O) .

Advanced Question: How do physicochemical properties (e.g., solubility, stability) influence experimental design?

Methodological Answer:

  • Solubility Profiling: Test in DMSO, PBS, and cell culture media; use co-solvents (e.g., cyclodextrins) if precipitation occurs .
  • Stability Studies:
    • Incubate the compound at 37°C in PBS (pH 7.4) and analyze degradation via HPLC over 24–72 hours .
    • Assess light sensitivity by comparing aliquots stored in amber vs. clear vials .

Advanced Question: What computational strategies support the design of derivatives with enhanced potency?

Methodological Answer:

  • Quantum Mechanics (QM): Calculate electron density maps to identify reactive sites for functionalization .
  • Pharmacophore Modeling: Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using tools like Schrödinger .
  • ADMET Prediction: Use SwissADME or ADMETlab to prioritize derivatives with favorable pharmacokinetic profiles .

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